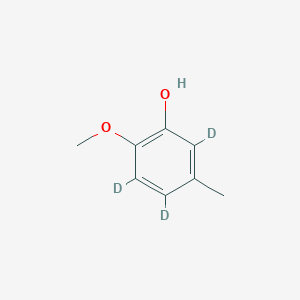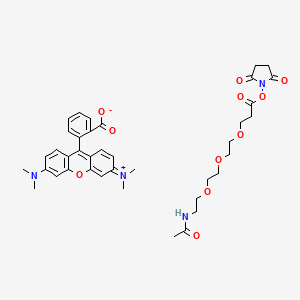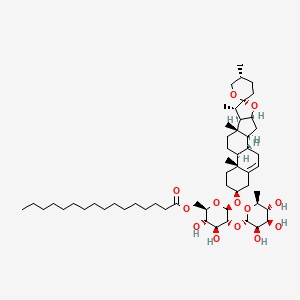![molecular formula C6H3ClN2OS B12366986 2-chloro-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12366986.png)
2-chloro-4aH-thieno[3,2-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-4aH-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, antidiabetic, antioxidant, and anticancer properties . The unique structure of this compound makes it a valuable compound in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4aH-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) . The reaction conditions often include heating the reaction mixture to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be achieved through a catalytic four-component reaction using a ketone, ethyl cyanoacetate, sulfur, and formamide . This method offers a green approach to the synthesis of this pharmacologically important class of compounds.
化学反応の分析
Types of Reactions
2-chloro-4aH-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or alcohols.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and phenols.
Cyclization Reactions: Reagents such as formic acid, triethyl orthoformate, or DMF-DMA are used under heating conditions.
Major Products Formed
Substitution Reactions: The major products are substituted thienopyrimidine derivatives.
Cyclization Reactions: The major products are fused heterocyclic systems, such as thienopyrimidine-2,4-diones.
科学的研究の応用
2-chloro-4aH-thieno[3,2-d]pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its anticancer, anti-inflammatory, and antidiabetic properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-chloro-4aH-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis . This inhibition can lead to antimicrobial and anticancer effects. Additionally, the compound’s structure allows it to interact with various biological receptors, contributing to its diverse pharmacological activities .
類似化合物との比較
Similar Compounds
Thieno[2,3-d]pyrimidin-4-amine: Exhibits similar biological activities, including antimicrobial and anticancer properties.
Thieno[3,4-b]pyridine: Known for its diverse biological activities and used in medicinal chemistry.
Uniqueness
2-chloro-4aH-thieno[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of a chlorine atom, which can be further modified to create a wide range of derivatives with enhanced biological activities . This versatility makes it a valuable compound in drug discovery and development.
特性
分子式 |
C6H3ClN2OS |
|---|---|
分子量 |
186.62 g/mol |
IUPAC名 |
2-chloro-4aH-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H3ClN2OS/c7-6-8-3-1-2-11-4(3)5(10)9-6/h1-2,4H |
InChIキー |
WURURDQHMJHWIT-UHFFFAOYSA-N |
正規SMILES |
C1=CSC2C1=NC(=NC2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1,1,2,2,3,3,3-Heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid](/img/structure/B12366906.png)
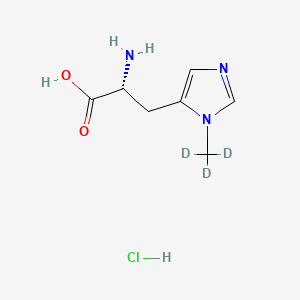
![(3S,8S,9S,10R,13R,14S,17R)-3,10,13-trimethyl-17-[(2R,5R)-6,6,6-trifluoro-5-hydroxy-5-methylhexan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12366913.png)


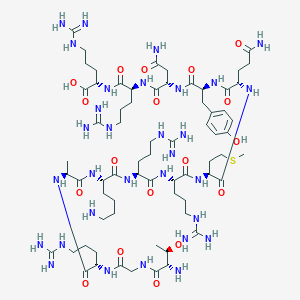

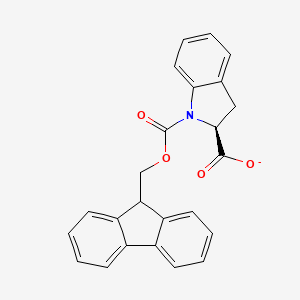


![4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-benzoic acid](/img/structure/B12366966.png)
